molecular formula C14H13N3O2 B583188 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1797883-57-8

6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B583188
CAS No.: 1797883-57-8
M. Wt: 255.277
InChI Key: MSOZUHDUCRZWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the condensation of 5-bromopyridine-2,3-diamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions at elevated temperatures (around 130°C) for several hours. The resulting product is then precipitated by pouring the reaction mixture into ice water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose. This results in a reduction of postprandial blood glucose levels . The compound’s interaction with other enzymes and receptors can also modulate various cellular pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methoxyphenyl group enhances its potential as an enzyme inhibitor and its luminescent properties, making it valuable for both medicinal and material science applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-17-12-7-10(8-15-13(12)16-14(17)18)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOZUHDUCRZWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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